molecular formula C16H11F2NO4 B2363143 [2-(2,4-Difluoroanilino)-2-oxoethyl] 4-formylbenzoate CAS No. 721908-78-7

[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-formylbenzoate

Cat. No.: B2363143
CAS No.: 721908-78-7
M. Wt: 319.264
InChI Key: FJBYCPZINIEBFQ-UHFFFAOYSA-N
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Description

[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-formylbenzoate: is an organic compound that features both difluoroanilino and formylbenzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,4-Difluoroanilino)-2-oxoethyl] 4-formylbenzoate typically involves the reaction of 2,4-difluoroaniline with an appropriate acylating agent to introduce the 2-oxoethyl group. This is followed by the esterification of the resulting intermediate with 4-formylbenzoic acid. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems can help in maintaining consistent reaction conditions and improving overall yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in [2-(2,4-Difluoroanilino)-2-oxoethyl] 4-formylbenzoate can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The difluoroanilino group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: 4-formylbenzoic acid derivative.

    Reduction: 4-hydroxymethylbenzoate derivative.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

Medicine:

    Drug Development: It can be explored as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [2-(2,4-Difluoroanilino)-2-oxoethyl] 4-formylbenzoate largely depends on its interaction with biological targets. The difluoroanilino group can interact with enzyme active sites, potentially inhibiting their activity. The formyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex. These interactions can disrupt normal enzyme function, leading to the desired biological effect.

Comparison with Similar Compounds

  • [2-(2,4-Difluoroanilino)-2-oxoethyl] 4-methylbenzoate
  • [2-(2,4-Difluoroanilino)-2-oxoethyl] 4-chlorobenzoate
  • [2-(2,4-Difluoroanilino)-2-oxoethyl] 4-nitrobenzoate

Uniqueness:

  • Electronic Properties: The presence of the formyl group in [2-(2,4-Difluoroanilino)-2-oxoethyl] 4-formylbenzoate imparts unique electronic properties that can influence its reactivity and interaction with biological targets.
  • Reactivity: The compound’s reactivity in oxidation and reduction reactions can be distinct from its analogs due to the electronic effects of the formyl group.

Properties

IUPAC Name

[2-(2,4-difluoroanilino)-2-oxoethyl] 4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO4/c17-12-5-6-14(13(18)7-12)19-15(21)9-23-16(22)11-3-1-10(8-20)2-4-11/h1-8H,9H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBYCPZINIEBFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)OCC(=O)NC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677327
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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